Technical Overview of 1-(Oxetan-3-yl)propan-2-one: A Building Block for Modern Drug Discovery
Technical Overview of 1-(Oxetan-3-yl)propan-2-one: A Building Block for Modern Drug Discovery
CAS Number: 1207175-39-0 Molecular Formula: C6H10O2 Molecular Weight: 114.14 g/mol
This technical guide provides a comprehensive overview of 1-(Oxetan-3-yl)propan-2-one, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. While specific biological activity and detailed experimental applications of this particular compound are not extensively documented in publicly available literature, its structural components—the oxetane ring and the propan-2-one chain—position it as a valuable building block for the synthesis of novel therapeutic agents. This document will detail its known properties, the general synthetic strategies for its core structure, and the broader context of the oxetane motif's role in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(Oxetan-3-yl)propan-2-one is presented below. These parameters are crucial for assessing its potential as a fragment in drug design and for predicting its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C6H10O2 | [1][2][3] |
| Molecular Weight | 114.14 g/mol | [1][2][3] |
| IUPAC Name | 1-(oxetan-3-yl)propan-2-one | [2][3] |
| Synonyms | 1-(3-oxetanyl)-2-propanone | [2] |
| CAS Number | 1207175-39-0 | [1][2][3][4] |
| Canonical SMILES | CC(=O)CC1COC1 | [2] |
| InChI | InChI=1S/C6H10O2/c1-5(7)2-6-3-8-4-6/h6H,2-4H2,1H3 | [2] |
| InChIKey | BDJGRLUDPHSZMT-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area (PSA) | 26.3 Ų | [2] |
| logP (octanol-water partition coefficient) | 0.61190 | [2] |
The Oxetane Moiety in Drug Discovery
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry due to its unique combination of properties.[5] It is considered a "smart" substituent that can favorably modulate the physicochemical and pharmacokinetic profiles of drug candidates.[5]
Key contributions of the oxetane motif include:
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Improved Solubility: The polar nature of the ether linkage in the oxetane ring can enhance the aqueous solubility of a molecule, a critical factor for drug absorption and distribution.[5]
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Metabolic Stability: The strained four-membered ring is often more resistant to metabolic degradation compared to other functional groups, potentially leading to an extended half-life of the drug.[5]
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Reduced Lipophilicity: Introduction of an oxetane can lower the lipophilicity of a compound, which can be beneficial for reducing off-target effects and improving the overall ADME (absorption, distribution, metabolism, and excretion) profile.[5]
-
Conformational Constraint: The rigid structure of the oxetane ring can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.[5]
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Bioisosteric Replacement: Oxetanes are often used as bioisosteres for gem-dimethyl or carbonyl groups, offering a way to fine-tune the properties of a lead compound without drastically altering its core structure.[5][6]
Several FDA-approved drugs contain the oxetane moiety, including the anticancer agent paclitaxel and its derivatives, highlighting the clinical relevance of this structural unit.[5]
Synthesis of the Oxetan-3-one Core
General Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-ones
The following is a generalized protocol based on the literature for the synthesis of oxetan-3-ones from propargylic alcohols.[8][9][10]
Materials:
-
Substituted propargylic alcohol
-
Gold(I) catalyst (e.g., (Ph3P)AuCl/AgOTf or a more specialized catalyst)
-
N-oxide oxidant (e.g., pyridine N-oxide or a derivative)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
To a solution of the propargylic alcohol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), is added the N-oxide oxidant.
-
The gold(I) catalyst is then added to the reaction mixture.
-
The reaction is stirred at a specified temperature (ranging from room temperature to elevated temperatures) and monitored by a suitable analytical technique (e.g., thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS)) until the starting material is consumed.
-
Upon completion, the reaction mixture is quenched, and the crude product is purified by column chromatography on silica gel to afford the desired oxetan-3-one.
This method avoids the use of hazardous reagents like diazo compounds, which were often employed in older synthetic routes.[7][8][10]
Logical Workflow for Oxetan-3-one Synthesis
The logical steps involved in the gold-catalyzed synthesis of the oxetan-3-one core are illustrated in the diagram below.
Caption: Gold-catalyzed synthesis of oxetan-3-ones.
Conclusion
1-(Oxetan-3-yl)propan-2-one represents a promising, yet underexplored, chemical entity. Its value lies in the strategic combination of the advantageous oxetane ring with a reactive ketone functionality, making it a versatile building block for the synthesis of more complex molecules. For researchers and scientists in drug development, this compound offers an opportunity to incorporate the beneficial properties of the oxetane motif into novel molecular scaffolds. Further investigation into the synthesis of its derivatives and their subsequent biological evaluation is warranted to fully unlock the potential of this and related compounds in the quest for new and improved therapeutics.
References
- 1. 1-(Oxetan-3-yl)propan-2-one - CAS号 1207175-39-0 - 摩熵化学 [molaid.com]
- 2. Page loading... [guidechem.com]
- 3. cas 1207175-39-0|| where to buy 1-(oxetan-3-yl)propan-2-one [german.chemenu.com]
- 4. 1207175-39-0|1-(Oxetan-3-yl)propan-2-one|BLD Pharm [bldpharm.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxetan-3-one synthesis [organic-chemistry.org]
- 8. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]
